N-(4-chlorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
N-(4-chlorophenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenyl group, a thioether-linked 4-fluorophenylamino moiety, and an acetamide side chain. Its structure combines halogenated aromatic rings and a thiazole core, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S2/c20-12-1-5-14(6-2-12)22-17(25)9-16-10-27-19(24-16)28-11-18(26)23-15-7-3-13(21)4-8-15/h1-8,10H,9,11H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPKNBIPIVHLDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound likely follows a pathway similar to and , using 2-chloroacetamide intermediates and nucleophilic substitution reactions. Yields for analogs range from 85% () to 94% (), suggesting efficient protocols for thiazole-acetamide derivatives.
- Substituent Effects: The 4-fluorophenylamino group in the target compound may enhance bioavailability compared to non-halogenated analogs (e.g., ’s phenyl derivatives). The thioether linkage could improve metabolic stability relative to oxygen-based ethers .
Physicochemical Properties
Melting points (m.p.) and solubility data for select analogs:
Key Observations :
- Halogenation (Cl, F) in the target compound may elevate m.p. compared to non-halogenated analogs due to increased molecular symmetry and intermolecular forces.
- The nitro group in ’s compound improves crystallinity, as seen in pale orange crystals (), suggesting similar behavior for the target compound .
Key Observations :
- The target compound’s 4-fluorophenyl group may enhance antimycobacterial activity, as seen in ’s brominated analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
